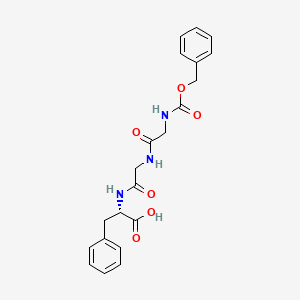

Z-Gly-Gly-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARPWSYTROKYNG-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Gly-Gly-Phe-OH chemical properties and structure

An In-depth Technical Guide to Z-Gly-Gly-Phe-OH: Chemical Properties, Structure, and Experimental Protocols

Introduction

N-α-Benzyloxycarbonyl-Glycyl-Glycyl-L-Phenylalanine, commonly abbreviated as this compound, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development.[1][2] It is composed of two glycine residues and a C-terminal phenylalanine residue. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which is crucial for preventing unwanted side reactions during stepwise peptide synthesis.[2][3] This compound serves as a vital intermediate and building block for the synthesis of more complex peptides, peptidomimetics, and therapeutic agents.[2]

This compound and its deprotected form are also utilized in enzymology as substrates for proteases like pepsin and thermolysin.[4] The unprotected tripeptide sequence, Gly-Gly-Phe, is notably employed as a cleavable linker in the design of Antibody-Drug Conjugates (ADCs), where it can be selectively cleaved by intracellular proteases to release a cytotoxic payload within target tumor cells.[] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is a tripeptide with the sequence Gly-Gly-Phe. The N-terminal amino group of the first glycine is protected by a benzyloxycarbonyl (Cbz) group, and the C-terminal phenylalanine possesses a free carboxylic acid.

Table 1: Structural and Identification Data

| Identifier | Data | Reference |

|---|---|---|

| IUPAC Name | N-(Benzyloxycarbonyl)glycyl-glycyl-L-phenylalanine | [2] |

| Synonyms | N-Cbthis compound; Cbz-Gly-Gly-Phe; Z-Glycylglycylphenylalanine | [2] |

| CAS Number | 13171-93-2 | [6][7] |

| PubChem CID | 7350179 | [8] |

| Molecular Formula | C₂₁H₂₃N₃O₆ | [6][7] |

| Canonical SMILES | O=C(O)--INVALID-LINK--CC2=CC=CC=C2 | [6] |

| InChIKey | Not explicitly found for this compound, but related structures are available. | |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 413.43 g/mol | [7] |

| Exact Mass | 413.16 Da | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥96% - ≥98% | [2][6] |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | [2][7] |

| Storage Conditions | Store at 2–8°C or -20°C in a tightly sealed container, protected from light and moisture. | [2][7] |

| Stock Solution Storage | Store aliquoted solutions at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. |[4][7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and enzymatic analysis of this compound.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a standard solution-phase peptide coupling method using a carbodiimide condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), a common technique for forming peptide bonds.[9]

Objective: To synthesize this compound by coupling Z-Gly-Gly-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification.

Materials:

-

Z-Gly-Gly-OH (N-Benzyloxycarbonyl-glycylglycine)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Activation of Z-Gly-Gly-OH:

-

Dissolve Z-Gly-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM.

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.

-

Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir for 10 minutes at room temperature.

-

Add the neutralized phenylalanine solution to the activated Z-Gly-Gly-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification of Z-Gly-Gly-Phe-OMe:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide ester, Z-Gly-Gly-Phe-OMe.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude Z-Gly-Gly-Phe-OMe in a mixture of MeOH and water.

-

Cool to 0°C and add 1 M NaOH (1.5 eq) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with EtOAc.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, this compound.

-

-

Final Purification:

-

If necessary, purify the final product by recrystallization or column chromatography on silica gel.

-

Protocol 2: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of synthetic peptides. This protocol is based on typical conditions for analyzing protected peptides.[9][10]

Objective: To determine the purity of the synthesized this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Synthesized this compound sample dissolved in a small amount of acetonitrile/water.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized peptide in a 50:50 mixture of acetonitrile and water.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm and 260 nm (for the phenyl and Cbz groups)[9]

-

Column Temperature: 25°C

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 90% B

-

35-40 min: 90% B

-

40-45 min: Linear gradient from 90% to 10% B

-

45-50 min: 10% B (re-equilibration)

-

-

-

Analysis:

-

Inject 10 µL of the sample solution.

-

Integrate the peak area of the chromatogram.

-

Calculate purity as (Area of main peak / Total area of all peaks) x 100%. A purity of ≥98% is considered high.[2]

-

Protocol 3: Enzymatic Cleavage Assay

This compound can serve as a substrate for various proteases. This protocol describes a general method to test its cleavage by an enzyme like pepsin.[4]

Objective: To confirm that this compound is a substrate for pepsin.

Materials:

-

This compound

-

Pepsin (from porcine gastric mucosa)

-

Acetate buffer (e.g., 50 mM, pH 4.0)

-

Reaction tubes

-

HPLC system for analysis

Procedure:

-

Prepare Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mg/mL stock solution of pepsin in cold acetate buffer.

-

-

Enzymatic Reaction:

-

In a reaction tube, add acetate buffer to a final volume of 500 µL.

-

Add the this compound stock solution to a final concentration of 1 mM.

-

Pre-incubate the tube at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the pepsin stock solution.

-

As a negative control, prepare an identical reaction mixture but add buffer instead of the enzyme solution.

-

-

Time-Course Analysis:

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 50 µL of 10% TFA.

-

-

Analysis of Cleavage:

-

Analyze the quenched samples by HPLC using the method described in Protocol 2.

-

Monitor the decrease in the peak corresponding to the this compound substrate and the appearance of new peaks corresponding to the cleavage products (e.g., Z-Gly-Gly-OH and Phenylalanine).

-

Quantify the substrate remaining over time to determine the rate of cleavage.

-

Logical and Pathway Visualizations

The following diagrams illustrate key workflows and mechanisms involving the this compound peptide sequence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. Z-Gly-Phe-OH [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | C21H23N3O6 | CID 7350179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

Synthesis of N-Cbz-Gly-Gly-Phe-OH: An In-depth Technical Guide for Peptide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the protected tripeptide N-Cbz-Gly-Gly-Phe-OH. This peptide is a valuable building block in peptide chemistry, particularly relevant in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the mechanism of action for related peptide sequences in a therapeutic context.

Introduction to N-Cbthis compound Synthesis

The synthesis of N-Cbthis compound is a classic example of solution-phase peptide synthesis (SPPS). This method involves the sequential coupling of amino acids in a homogenous reaction mixture. Key to this process is the use of protecting groups to prevent unwanted side reactions. In this case, the N-terminus of the glycine dimer is protected by a benzyloxycarbonyl (Cbz or Z) group. The synthesis strategy involves a stepwise elongation of the peptide chain, followed by purification.

The Gly-Gly-Phe sequence is of particular interest in drug development as it can serve as a substrate for specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This property makes it a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic payloads.

Experimental Protocols

The synthesis of N-Cbthis compound is typically achieved in a three-step process:

-

Synthesis of N-Cbz-Gly-OH: Protection of the amino group of glycine.

-

Synthesis of N-Cbz-Gly-Gly-OH: Formation of the dipeptide.

-

Coupling and Deprotection to Yield N-Cbthis compound: Formation of the tripeptide.

Step 1: Synthesis of N-Cbz-Glycine (N-Cbz-Gly-OH)

This step involves the protection of the amino group of glycine using benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl).

Materials:

-

Glycine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve glycine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

Continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure N-Cbz-Gly-OH.

Step 2: Synthesis of N-Cbz-Glycylglycine (N-Cbz-Gly-Gly-OH)

This step involves the coupling of N-Cbz-Gly-OH with a C-terminally protected glycine, typically glycine ethyl ester hydrochloride (Gly-OEt·HCl), followed by saponification.

Materials:

-

N-Cbz-Gly-OH

-

Glycine ethyl ester hydrochloride (Gly-OEt·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure (Coupling):

-

Dissolve N-Cbz-Gly-OH and HOBt in DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the solution.

-

In a separate flask, dissolve Gly-OEt·HCl in DCM or THF and neutralize with TEA or NMM.

-

Add the neutralized glycine ethyl ester solution to the activated N-Cbz-Gly-OH solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-Gly-Gly-OEt.

Procedure (Saponification):

-

Dissolve the crude N-Cbz-Gly-Gly-OEt in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield N-Cbz-Gly-Gly-OH.

Step 3: Synthesis of N-Cbthis compound

This final step involves the coupling of N-Cbz-Gly-Gly-OH with L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl), followed by saponification of the resulting ester.

Materials:

-

N-Cbz-Gly-Gly-OH

-

L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

-

DCC

-

HOBt

-

TEA or NMM

-

DCM or THF

-

Sodium hydroxide (NaOH)

-

Methanol/Water

Procedure (Coupling):

-

Follow the same coupling procedure as in Step 2, using N-Cbz-Gly-Gly-OH as the carboxylic acid component and Phe-OMe·HCl as the amino component.

-

After workup, the crude product N-Cbz-Gly-Gly-Phe-OMe is obtained.

Procedure (Saponification):

-

Dissolve the crude N-Cbz-Gly-Gly-Phe-OMe in a mixture of methanol and water.

-

Add an aqueous solution of NaOH and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute HCl to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbthis compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of N-Cbthis compound and its intermediates.

| Step | Intermediate/Product | Typical Yield (%) | Melting Point (°C) | Purity (HPLC) |

| 1 | N-Cbz-Gly-OH | 85-95 | 119-122 | >98% |

| 2 | N-Cbz-Gly-Gly-OH | 80-90 | 178-180 | >98% |

| 3 | N-Cbthis compound | 75-85 | - | >95% |

Characterization Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |

| N-Cbz-Gly-OH | C₁₀H₁₁NO₄ | 209.20 | δ 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 3.9 (d, 2H, α-CH₂) |

| N-Cbz-Gly-Gly-OH | C₁₂H₁₄N₂O₅ | 266.25 | δ 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 3.8-4.0 (m, 4H, α-CH₂) |

| N-Cbthis compound | C₂₁H₂₃N₃O₆ | 413.43 | δ 7.2-7.4 (m, 10H, Ar-H), 5.1 (s, 2H, CH₂-Ph), 4.6 (m, 1H, Phe α-CH), 3.8-4.0 (m, 4H, Gly α-CH₂), 3.1 (d, 2H, Phe β-CH₂) |

Visualization of Workflow and Mechanism of Action

Synthetic Workflow

The overall synthetic strategy for N-Cbthis compound is a linear, stepwise process. This can be visualized as a straightforward workflow.

Caption: Synthetic workflow for N-Cbthis compound.

Mechanism of Action: Cleavable Linker in Antibody-Drug Conjugates

The Gly-Gly-Phe sequence is a well-established cleavable linker in the field of antibody-drug conjugates (ADCs). This sequence is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells. The following diagram illustrates this mechanism.

Caption: Mechanism of action of a Gly-Gly-Phe linker in an ADC.

Conclusion

The synthesis of N-Cbthis compound is a fundamental process in peptide chemistry with significant applications in modern drug development. The protocols outlined in this guide provide a robust framework for the successful synthesis and purification of this important tripeptide. Understanding its role as a cleavable linker in ADCs highlights its relevance to researchers and scientists focused on developing next-generation targeted therapies. The provided data and visualizations serve as a practical resource for the laboratory synthesis and conceptual understanding of N-Cbthis compound and its applications.

An In-depth Technical Guide on Benzyloxycarbonyl-glycyl-glycyl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of Benzyloxycarbonyl-glycyl-glycyl-phenylalanine (Z-Gly-Gly-Phe), a synthetic tripeptide of significant interest in biochemical and pharmaceutical research. The document details its historical background, physicochemical properties, synthesis and purification protocols, and its primary application as a substrate for various proteases. While direct kinetic data for Z-Gly-Gly-Phe with certain enzymes is not extensively published, this guide compiles available data for structurally similar substrates to provide a comparative context. The information presented herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and peptide chemistry.

Discovery and Background

The discovery of Benzyloxycarbonyl-glycyl-glycyl-phenylalanine is intrinsically linked to a pivotal development in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation revolutionized the synthesis of peptides by providing a reliable method to temporarily block the N-terminus of an amino acid, allowing for the controlled, stepwise formation of peptide bonds. The "Z" in Z-Gly-Gly-Phe honors Zervas for this groundbreaking contribution.

Prior to the advent of the Cbz group, the synthesis of peptides of a defined sequence was a formidable challenge. The work of Bergmann and Zervas enabled the systematic assembly of amino acids into longer, well-defined polypeptide chains, paving the way for the synthesis of numerous biologically active peptides and advancing our understanding of protein structure and function. Z-Gly-Gly-Phe emerged as a model substrate in the subsequent decades for studying the specificity and kinetics of various proteolytic enzymes, owing to its defined sequence and the presence of a scissile peptide bond between the glycine and phenylalanine residues. Its utility as a research tool has been well-established in the fields of biochemistry and enzymology.

Physicochemical Properties

A summary of the key physicochemical properties of Z-Gly-Gly-Phe is presented in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

| Molecular Formula | C₂₁H₂₃N₃O₆ |

| Molecular Weight | 413.43 g/mol |

| CAS Number | 13171-93-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

Enzymatic Hydrolysis and Quantitative Data

Z-Gly-Gly-Phe is widely utilized as a substrate for various endopeptidases, particularly pepsin and thermolysin. These enzymes catalyze the hydrolysis of the peptide bond, typically between the glycine and phenylalanine residues.

Pepsin

One study reported an interesting biological activity of Z-Gly-Gly-Phe under pepsin catalysis, noting an IC₅₀ of 15.8 μM for the inhibition of open sodium channels[1]. This suggests a potential, albeit likely indirect, neurological effect under specific experimental conditions.

Thermolysin

Thermolysin, a thermostable neutral metalloproteinase, also utilizes Z-Gly-Gly-Phe as a substrate. Similar to pepsin, precise Kₘ and kcat values for the hydrolysis of Z-Gly-Gly-Phe by thermolysin are not extensively documented. However, kinetic studies on related N-benzyloxycarbonyl-dipeptides and tripeptides provide a basis for understanding its enzymatic processing. The specificity of thermolysin is directed towards peptide bonds on the N-terminal side of hydrophobic residues.

To provide a comparative context, the table below summarizes kinetic data for the hydrolysis of other benzyloxycarbonyl-protected peptides by various proteases.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Carboxypeptidase A | Z-Gly-Phe | - | - | - |

| Carboxypeptidase A | Z-Gly-Gly-Val | - | - | - |

| Chymotrypsin | Z-Ala-Ala-Phe-pNA | - | - | - |

| Papain | Z-Gly-pNP | - | - | - |

| Note: Specific kinetic data for Z-Gly-Gly-Phe with pepsin and thermolysin were not found in the reviewed literature. The data above for other substrates are for comparative purposes. |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of Z-Gly-Gly-Phe are not standardized and can vary between laboratories. The following sections provide representative protocols based on established methods in peptide chemistry.

Chemical Synthesis (Solution-Phase)

This protocol describes a classical solution-phase synthesis approach.

Materials:

-

Z-Gly-Gly-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of H-Phe-OMe: To a suspension of H-Phe-OMe·HCl in DCM, add DIPEA (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes. The resulting solution contains the free base of the amino acid ester.

-

Activation of Z-Gly-Gly-OH: In a separate flask, dissolve Z-Gly-Gly-OH and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir the mixture for 30 minutes at 0 °C.

-

Coupling Reaction: Add the solution of H-Phe-OMe to the activated Z-Gly-Gly-OH solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield Z-Gly-Gly-Phe-OMe.

-

Saponification: Dissolve the purified ester in a mixture of methanol and water. Add 1 M sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Z-Gly-Gly-Phe as a solid.

Enzymatic Synthesis

This protocol provides a general framework for the enzymatic synthesis of Z-Gly-Gly-Phe using a protease like papain, which can catalyze peptide bond formation under specific conditions.

Materials:

-

Z-Gly-Gly-OH

-

L-Phenylalanine methyl ester (H-Phe-OMe)

-

Papain (immobilized or free)

-

Glycerol

-

Citrate buffer (pH 4-6)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a biphasic system, dissolve Z-Gly-Gly-OH in an organic solvent such as ethyl acetate. In a separate aqueous phase, prepare a solution of H-Phe-OMe in citrate buffer containing glycerol as a co-solvent to improve solubility and enzyme stability.

-

Enzyme Addition: Add papain to the aqueous phase.

-

Reaction: Combine the organic and aqueous phases and stir vigorously to ensure adequate mixing and facilitate the enzymatic reaction at the interface. Maintain the temperature at a controlled level (e.g., 37 °C).

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.

-

Product Extraction: Once the reaction reaches completion, separate the organic layer. Extract the aqueous layer with additional ethyl acetate to recover more product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by a suitable chromatographic method.

Purification Protocol (Reversed-Phase HPLC)

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample of crude Z-Gly-Gly-Phe dissolved in a minimal amount of mobile phase A or a suitable solvent like DMSO.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5-10%) at a constant flow rate.

-

Sample Injection: Inject the dissolved sample onto the column.

-

Gradient Elution: Elute the bound peptides using a linear gradient of mobile phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 254 nm for the detection of the peptide bond and the aromatic rings.

-

Fraction Collection: Collect the fractions corresponding to the major peak, which should be Z-Gly-Gly-Phe.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the purified peptide as a white powder.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the solution-phase chemical synthesis of Z-Gly-Gly-Phe.

Caption: A flowchart illustrating the key steps in the solution-phase synthesis of Z-Gly-Gly-Phe.

Enzymatic Hydrolysis Pathway

The diagram below depicts the enzymatic hydrolysis of Z-Gly-Gly-Phe by a protease like pepsin or thermolysin.

Caption: A schematic of the enzymatic hydrolysis of Z-Gly-Gly-Phe by a protease.

Involvement in Signaling Pathways

Despite a comprehensive search of the scientific literature, there is no evidence to suggest that Benzyloxycarbonyl-glycyl-glycyl-phenylalanine is directly involved in any known biological signaling pathways. Its primary role appears to be that of a synthetic peptide substrate used for in vitro biochemical assays to characterize the activity and specificity of proteolytic enzymes. As a laboratory tool, it has been instrumental in advancing our understanding of enzyme kinetics and inhibitor design. However, it is not recognized as an endogenous signaling molecule or a modulator of specific cellular signaling cascades.

Conclusion

Benzyloxycarbonyl-glycyl-glycyl-phenylalanine stands as a testament to the foundational advancements in peptide chemistry. Born from the innovative work of Bergmann and Zervas, this simple tripeptide has served as a valuable tool for biochemists and pharmacologists for decades. While the absence of specific kinetic data for its interaction with key proteases highlights an area for potential future investigation, the wealth of information on related substrates provides a solid framework for its application. The representative protocols and compiled data in this guide offer a robust resource for researchers utilizing Z-Gly-Gly-Phe in their work, from fundamental enzymology to the development of novel therapeutics. Its continued use in laboratories worldwide underscores its enduring utility in the scientific community.

References

Z-Gly-Gly-Phe-OH: An In-Depth Technical Guide to its Mechanism of Action in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Phe-OH, a benzyloxycarbonyl-protected tripeptide, serves as a valuable tool in the study of protease activity. Its defined structure makes it a useful substrate for characterizing the mechanism of action of various peptidases. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, focusing on its interaction with key proteases. It details the substrate specificities of these enzymes, provides generalized experimental protocols for enzymatic assays, and presents quantitative data where available.

Core Concepts: Protease Specificity and Substrate Hydrolysis

Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller polypeptides or single amino acids. Their activity is highly dependent on the specific amino acid sequence of the substrate. The nomenclature for describing protease-substrate interactions designates the amino acid residues of the substrate as P4, P3, P2, P1, P1', P2', P3', P4', with the scissile bond located between P1 and P1'. The corresponding binding sites on the enzyme are termed S4, S3, S2, S1, S1', S2', S3', S4'.

This compound, with the sequence Glycine-Glycine-Phenylalanine, presents potential cleavage sites for various proteases based on their specificities.

Enzymatic Interactions of this compound

This compound is a known substrate for the endopeptidases pepsin and thermolysin. Its utility as a substrate for exopeptidases like carboxypeptidase A is less documented but can be inferred based on the enzyme's known substrate preferences.

Pepsin

Pepsin, an aspartic protease found in the stomach, exhibits broad specificity. It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[1][2][3] The most favorable residues in the P1 and P1' positions are Phenylalanine, Tyrosine, Tryptophan, and Leucine.[3]

Mechanism of Action:

In the context of this compound (Gly-Gly-Phe), pepsin is most likely to cleave the peptide bond between the second Glycine (P1) and Phenylalanine (P1'). The hydrophobic nature of Phenylalanine in the P1' position makes this a favorable cleavage site.

Hydrolysis Products:

The enzymatic action of pepsin on this compound would likely yield Z-Gly-Gly-OH and Phenylalanine.

Thermolysin

Thermolysin is a thermostable neutral metalloproteinase that also shows a preference for cleaving peptide bonds on the N-terminal side of large and hydrophobic amino acid residues in the P1' position, such as Phenylalanine, Leucine, and Isoleucine.

Mechanism of Action:

Similar to pepsin, thermolysin is expected to hydrolyze the peptide bond between the second Glycine (P1) and Phenylalanine (P1') in this compound. The bulky, hydrophobic side chain of Phenylalanine fits well into the S1' binding pocket of thermolysin.

Hydrolysis Products:

The hydrolysis of this compound by thermolysin would result in the formation of Z-Gly-Gly-OH and Phenylalanine.

Carboxypeptidase A

Carboxypeptidase A is a metalloexopeptidase that specifically cleaves the C-terminal amino acid from a peptide chain. Its activity is highest for substrates with a C-terminal residue that is aromatic or has a branched aliphatic side chain, such as Phenylalanine, Tyrosine, Tryptophan, Leucine, and Isoleucine.[4]

Mechanism of Action:

Given its specificity, carboxypeptidase A would act on the C-terminal Phenylalanine of this compound. The enzyme's active site, containing a zinc ion, facilitates the hydrolysis of the peptide bond between the second Glycine and Phenylalanine. The binding of the substrate induces a conformational change in the enzyme, a classic example of the "induced fit" model.[5]

Hydrolysis Products:

The action of carboxypeptidase A on this compound would release Phenylalanine and the dipeptide Z-Gly-Gly-OH.

Quantitative Data

Specific kinetic parameters (Km, kcat, Ki) for the enzymatic hydrolysis of this compound are not extensively reported in publicly available literature. However, one source mentions its use in a pepsin-catalyzed peptide bond synthesis experiment at a concentration of 25 mM.[6] The table below summarizes the known enzymatic interactions and available data.

| Enzyme | Type | Action on this compound | Reported Data |

| Pepsin | Endopeptidase | Hydrolyzes the Gly-Phe bond. | Substrate at 25 mM in an ethylene glycol-acetate buffer for peptide synthesis.[6] |

| Thermolysin | Endopeptidase | Expected to hydrolyze the Gly-Phe bond. | Known substrate, but specific kinetic data is not readily available. |

| Carboxypeptidase A | Exopeptidase | Expected to cleave the C-terminal Phenylalanine. | No specific data for this compound, but known to act on C-terminal aromatic residues.[4] |

Experimental Protocols

Detailed experimental protocols for assays using this compound are not widely published. The following are generalized protocols for pepsin and thermolysin assays and a detailed, representative protocol for a carboxypeptidase A assay using a standard substrate.

General Pepsin Assay Protocol

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.

-

Pepsin Stock Solution: Prepare a stock solution of pepsin in a cold, acidic buffer (e.g., 10 mM HCl).

-

Assay Buffer: Typically a low pH buffer, such as 0.1 M citrate buffer, pH 2.0.

-

Stop Solution: A solution to quench the enzymatic reaction, such as 10% trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the pepsin solution.

-

Incubate for a specific time period.

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction mixture for the presence of hydrolysis products.

-

-

Detection Method:

-

The hydrolysis products can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or by monitoring the increase in free amino groups using a ninhydrin-based assay.

-

General Thermolysin Assay Protocol

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration in the assay buffer.

-

Thermolysin Stock Solution: Prepare a stock solution of thermolysin in a neutral buffer containing calcium chloride for stability.

-

Assay Buffer: A neutral pH buffer, such as 50 mM Tris-HCl, pH 7.5, containing CaCl2.

-

Stop Solution: A chelating agent like EDTA to inactivate the metalloproteinase.

-

-

Assay Procedure:

-

Follow a similar procedure to the pepsin assay, adjusting the buffer and stop solution as indicated. The reaction is typically carried out at an elevated temperature, reflecting the thermostability of the enzyme.

-

-

Detection Method:

-

Similar to the pepsin assay, HPLC or ninhydrin-based methods can be used to detect the products of hydrolysis.

-

Detailed Carboxypeptidase A Assay Protocol (using Hippuryl-L-Phenylalanine)

This protocol is for a standard Carboxypeptidase A assay and can be adapted for testing novel substrates like this compound.

-

Reagent Preparation:

-

Assay Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.

-

Substrate Solution: 0.001 M Hippuryl-L-Phenylalanine in the assay buffer.

-

Enzyme Diluent: 10% LiCl.

-

Carboxypeptidase A Solution: Dissolve Carboxypeptidase A in the enzyme diluent to a concentration of 1-3 units/mL.

-

-

Assay Procedure:

-

Set a spectrophotometer to 254 nm and 25°C.

-

Pipette 2.0 mL of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.

-

Add 0.1 mL of the diluted enzyme solution and mix.

-

Record the increase in absorbance at 254 nm for 3-5 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve. The activity of the enzyme can be calculated based on the extinction coefficient of the product, hippuric acid.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic cleavage of this compound by pepsin and thermolysin.

Caption: A generalized workflow for a protease enzymatic assay.

Caption: Conceptual mechanism of this compound hydrolysis by Carboxypeptidase A.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Z-Gly-Gly-Phe-OH: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Phe-OH, also known as N-Carbobenzyloxy-glycyl-glycyl-L-phenylalanine, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Its structure, comprising a benzyloxycarbonyl (Z) protecting group at the N-terminus of the triglycyl-phenylalanine sequence, makes it a valuable intermediate in the synthesis of more complex peptides and a useful tool in the study of enzyme kinetics and inhibitor design. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols and conceptual diagrams to support its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C21H23N3O6 | |

| Molecular Weight | 413.43 g/mol | |

| CAS Number | 13171-93-2 | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | Data not available (For the related dipeptide, Z-Gly-Phe-OH, the melting point is 125-126 °C) | [2] |

| Optical Rotation | [α]25/D = +23.0 ± 2.0° (c=1 in Methanol) | |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. |

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from its structure. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, methylene protons of the glycine and benzyl groups, and the alpha-protons of the amino acid residues.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and the protecting group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterizing peptides. For this compound, the expected molecular ion peaks would correspond to [M+H]⁺, [M+Na]⁺, and other common adducts.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can vary. Below are generalized procedures for solution-phase and solid-phase peptide synthesis, which are common methods for preparing such compounds.

Solution-Phase Peptide Synthesis

Solution-phase synthesis of this compound typically involves the sequential coupling of the constituent amino acids. A representative workflow is outlined below.

Caption: Solution-Phase Synthesis Workflow for this compound.

Methodology:

-

Dipeptide Formation: N-benzyloxycarbonyl-glycine (Z-Gly-OH) is coupled with glycine methyl ester hydrochloride (H-Gly-OMe·HCl) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically carried out at 0 °C to room temperature.

-

Deprotection of the Ester: The methyl ester of the resulting dipeptide (Z-Gly-Gly-OMe) is hydrolyzed (saponified) using a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or dioxane) to yield Z-Gly-Gly-OH.

-

Tripeptide Formation: The deprotected dipeptide (Z-Gly-Gly-OH) is then coupled with phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using a similar coupling strategy as in step 1.

-

Final Deprotection: The methyl ester of the tripeptide (Z-Gly-Gly-Phe-OMe) is hydrolyzed to afford the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers an alternative, often more efficient, method for peptide synthesis.

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Methodology:

-

Resin Preparation: A suitable solid support, such as Wang or Merrifield resin, is chosen.

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Phe-OH, is attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the phenylalanine residue using a solution of piperidine in DMF.

-

Coupling: The next amino acid, Fmoc-Gly-OH, is activated and coupled to the free amine on the resin-bound phenylalanine.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated with Z-Gly-OH.

-

Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to protect sensitive functional groups.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reverse-Phase HPLC

Protocol:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% TFA) is employed.

-

Gradient: A typical gradient might run from 5% to 95% acetonitrile over 30-60 minutes.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Applications

This compound is primarily utilized as a building block in the synthesis of longer, more complex peptides for various therapeutic and research applications.[3] It also serves as a substrate for certain proteases, such as pepsin and thermolysin.[4] The cleavage of the peptide bond between the second glycine and phenylalanine can be monitored to study the kinetics of these enzymes.

Caption: Enzymatic Cleavage of this compound.

The role of the unprotected tripeptide, Gly-Gly-Phe, as a component of linkers in antibody-drug conjugates (ADCs) has also been explored.[] In this context, the peptide linker is designed to be stable in circulation but cleaved by proteases present in the target tumor microenvironment, leading to the release of a cytotoxic payload.

Conclusion

This compound is a well-characterized protected tripeptide with established utility in peptide synthesis and biochemical assays. Its defined physical and chemical properties, coupled with established synthetic and purification methodologies, make it a reliable tool for researchers in drug discovery and development. While no direct involvement in signaling pathways has been reported, its role as a synthetic intermediate and an enzyme substrate underscores its importance in the broader landscape of peptide and protein research.

References

An In-depth Technical Guide to the Bioactivity of Z-Gly-Gly-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Phe-OH, also known as N-Carbobenzoxy-glycyl-glycyl-phenylalanine, is a synthetic tripeptide that serves as a valuable tool in biochemical and pharmaceutical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine, a di-glycine linker, and a C-terminal phenylalanine, makes it a recognized substrate for several proteases. While primarily utilized as a building block in peptide synthesis and as a substrate in enzyme assays, it has also been noted for its inhibitory effect on sodium channels. This guide provides a comprehensive overview of the known bioactivities of this compound, presenting available quantitative data, outlining plausible experimental protocols, and visualizing the relevant biological processes.

Core Bioactivities

The primary reported bioactivities of this compound are its roles as a substrate for the proteases pepsin and thermolysin, and as an inhibitor of open sodium channels.

Enzymatic Substrate for Pepsin and Thermolysin

This compound is recognized and cleaved by the endopeptidases pepsin and thermolysin. This property makes it a useful model substrate for studying the kinetics and inhibition of these enzymes. The hydrolysis of the peptide bond, typically on the N-terminal side of the hydrophobic phenylalanine residue, can be monitored to determine enzyme activity. Its utility extends to the enzyme-catalyzed synthesis of larger peptides, where it can act as a acyl-donor. For instance, in a pepsin-catalyzed reaction, this compound can form a new peptide bond with an amine component like H-Leu-NHPh to generate Z-Gly-Gly-Phe-Leu-NHPh.[1]

Inhibition of Sodium Channels

A significant bioactivity reported for this compound is its ability to inhibit open sodium channels with an IC50 of 15.8 μM, a finding observed under conditions of pepsin catalysis.[1] This suggests a potential modulatory role on voltage-gated sodium channels, which are critical for action potential propagation in excitable cells. The exact mechanism and the specific sodium channel subtype(s) affected have not been fully elucidated in the available literature.

Quantitative Bioactivity Data

| Bioactivity | Target | Parameter | Value | Conditions |

| Inhibition | Sodium Channels | IC50 | 15.8 µM | Under pepsin catalysis |

| Enzymatic Substrate | Pepsin | - | - | Substrate for hydrolysis and peptide synthesis |

| Enzymatic Substrate | Thermolysin | - | - | Substrate for hydrolysis |

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not extensively published. The following are generalized methodologies that are likely employed for the observed activities.

Pepsin-Catalyzed Peptide Bond Synthesis

This protocol describes a general procedure for a pepsin-catalyzed condensation reaction.

-

Reaction Buffer Preparation: Prepare an ethylene glycol-acetate buffer.

-

Substrate Preparation: Dissolve this compound to a final concentration of 25 mM in the reaction buffer.

-

Amine Component Preparation: Dissolve H-Leu-NHPh to a final concentration of 50 mM in the reaction buffer.

-

Enzyme Preparation: Prepare a stock solution of pepsin in an appropriate buffer.

-

Reaction Initiation: Mix the solutions of this compound and H-Leu-NHPh. Initiate the reaction by adding the pepsin stock solution.

-

Incubation: Incubate the reaction mixture for approximately 80 minutes at a controlled temperature.

-

Reaction Termination and Analysis: Stop the reaction, for example, by heat inactivation or addition of a specific inhibitor. The product, Z-Gly-Gly-Phe-Leu-NHPh, can be analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Determination of IC50 for Sodium Channel Inhibition

A standard electrophysiological patch-clamp assay would be a suitable method to determine the IC50 value for sodium channel inhibition.

-

Cell Culture: Culture a cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

-

Electrophysiology Setup: Use a whole-cell patch-clamp setup to record sodium currents.

-

Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette.

-

Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various final concentrations in the external solution.

-

Current Recording: Obtain a stable whole-cell recording. Apply a voltage protocol to elicit sodium currents.

-

Data Acquisition: Record baseline currents and then perfuse the cells with the different concentrations of this compound, recording the resulting inhibition of the sodium current.

-

Data Analysis: Measure the peak inward sodium current at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Bioactivity

Enzyme-Substrate Interaction Workflow

The following diagram illustrates a generalized workflow for an enzyme-catalyzed reaction where this compound acts as a substrate.

Caption: Generalized workflow of this compound as an enzyme substrate.

Conceptual Diagram of Sodium Channel Inhibition

This diagram provides a conceptual representation of how a molecule like this compound might inhibit a sodium channel.

Caption: Conceptual model of sodium channel inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols: Z-Gly-Gly-Phe-OH as a Substrate for Pepsin and Thermolysin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Phe-OH is a synthetic tripeptide that serves as a valuable substrate for studying the enzymatic activity of proteases, particularly pepsin and thermolysin. Its defined structure allows for precise investigation of enzyme kinetics and inhibitor screening. This document provides detailed application notes and experimental protocols for utilizing this compound in enzymatic assays.

Pepsin is an endopeptidase that functions in the highly acidic environment of the stomach, playing a crucial role in the initial digestion of proteins. It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.

Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It also exhibits a preference for cleaving peptide bonds on the N-terminal side of large and hydrophobic amino acid residues.

Enzymatic Cleavage of this compound

The enzymatic activity of pepsin and thermolysin on this compound results in the hydrolysis of a specific peptide bond. Based on the known specificities of these enzymes, the anticipated cleavage sites are as follows:

-

Pepsin: Primarily cleaves at the peptide bond between the two glycine residues or, more likely, between the second glycine and the phenylalanine residue, given its preference for hydrophobic residues at the P1 or P1' position.

-

Thermolysin: Is expected to cleave the Gly-Phe bond, as it typically hydrolyzes peptide bonds on the N-terminal side of hydrophobic residues.

The precise cleavage can be confirmed experimentally using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry to identify the resulting fragments.

Data Presentation

Table 1: Representative Kinetic Parameters for Pepsin with Peptide Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Z-His-Phe-Phe-OEt | 0.12 | 28 | 233,000 | 4.0 | 37 |

| Z-Gly-Pro-Phe-Phe-Val-Trp | 0.03 | 1.9 | 63,000 | 2.0 | 37 |

| Ac-Phe-Tyr(I₂) | 0.29 | 0.49 | 1,700 | 2.0 | 37 |

Table 2: Representative Kinetic Parameters for Thermolysin with Peptide Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Z-Gly-Phe-Ala | 0.6 | - | - | 7.0 | 25 |

| Z-Ala-Gly-Phe-Ala | 1.5 | 130 | 87,000 | 7.2 | 25 |

| Furylacryloyl-Gly-Leu-NH₂ | 0.1 | 54 | 540,000 | 7.0 | 25 |

Experimental Protocols

Pepsin Activity Assay using this compound

This protocol outlines a method to determine the activity of pepsin by monitoring the cleavage of this compound using HPLC.

Materials:

-

Pepsin (from porcine gastric mucosa)

-

This compound

-

Hydrochloric acid (HCl)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Thermostated water bath or incubator

-

HPLC system with a C18 column

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M HCl, pH 1.2.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute with the assay buffer to the desired final concentrations.

-

Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in cold 10 mM HCl. Determine the active enzyme concentration.

-

Stop Solution: 1 M Tris-HCl, pH 8.5.

-

HPLC Mobile Phase A: 0.1% TFA in ultrapure water.

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Enzymatic Reaction:

-

Set up a series of microcentrifuge tubes for different substrate concentrations.

-

To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in a total reaction volume of 100 µL.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the pepsin solution (e.g., 10 µL of a 0.1 mg/mL solution) to each tube and mix gently.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Include a negative control with no enzyme.

-

-

HPLC Analysis:

-

Centrifuge the reaction tubes to pellet any precipitate.

-

Inject a suitable volume (e.g., 20 µL) of the supernatant onto the HPLC system.

-

Separate the substrate and product(s) using a suitable gradient of mobile phases A and B. For example, a linear gradient from 5% to 95% B over 20 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of a known concentration of the expected product (e.g., Z-Gly-Gly and Phe).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Thermolysin Activity Assay using this compound

This protocol describes a method to measure thermolysin activity using this compound with HPLC-based detection.

Materials:

-

Thermolysin (from Bacillus thermoproteolyticus)

-

This compound

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Thermostated water bath or incubator

-

HPLC system with a C18 column

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute with the assay buffer to the desired final concentrations.

-

Thermolysin Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in the assay buffer.

-

Stop Solution: 10% TFA.

-

HPLC Mobile Phase A: 0.1% TFA in ultrapure water.

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Enzymatic Reaction:

-

Set up a series of microcentrifuge tubes for different substrate concentrations.

-

To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in a total reaction volume of 100 µL.

-

Pre-incubate the tubes at a suitable temperature (e.g., 37°C or higher, depending on the desired experimental conditions) for 5 minutes.

-

Initiate the reaction by adding a small volume of the thermolysin solution (e.g., 10 µL of a 0.1 mg/mL solution) to each tube and mix gently.

-

Incubate the reaction at the chosen temperature for a predetermined time.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Include a negative control with no enzyme.

-

-

HPLC Analysis:

-

Follow the same procedure as described in the pepsin assay for HPLC analysis.

-

-

Data Analysis:

-

Follow the same procedure as described in the pepsin assay for data analysis.

-

Visualizations

Caption: Predicted cleavage of this compound by pepsin and thermolysin.

Caption: General experimental workflow for enzymatic assays.

Application Notes and Protocols: Utilizing Z-Gly-Gly-Phe-OH in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to the target but do so with high ligand efficiency.[1][2] These initial fragment hits serve as starting points for optimization into more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.[3][4]

Z-Gly-Gly-Phe-OH is a protected tripeptide that serves as a versatile building block in peptide synthesis and biochemical research.[5][6] Its known interaction with enzymes such as pepsin and thermolysin makes it and its derivatives valuable tools for FBDD campaigns, particularly those targeting proteases or other peptide-binding proteins.[7] This document provides detailed application notes and protocols for incorporating this compound and similar peptide fragments into an FBDD workflow.

Data Presentation

While this compound is primarily known as a substrate, its inhibitory activity under specific conditions provides a quantitative starting point for an FBDD campaign.

| Compound | Target Context | Parameter | Value |

| This compound | Open sodium channels (under pepsin catalysis) | IC50 | 15.8 μM[7] |

FBDD Workflow Using Peptide Fragments

The following diagram illustrates a typical FBDD workflow, which can be adapted for using peptide fragments derived from or inspired by this compound.

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

Fragment Library Design around this compound

The initial step involves creating a focused library of fragments based on the this compound scaffold. This can be achieved by:

-

Deconstruction: Breaking down this compound into smaller fragments (e.g., Z-Gly-Gly-OH, Phe-OH).

-

Analogue Synthesis: Synthesizing derivatives by modifying the peptide backbone, side chains, or the protecting group. The goal is to create a diverse set of low molecular weight compounds (typically < 300 Da) that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[8]

Biophysical Screening for Fragment Hits

Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.

This protein-observed NMR method detects fragment binding by monitoring changes in the chemical shifts of the target protein's amino acid residues.[9]

-

Protein Preparation: Express and purify 15N-labeled target protein to a final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

-

Spectrum Acquisition (Reference): Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone.

-

Fragment Screening: Add individual fragments from the library to the protein sample at a concentration typically 10-1000 times that of the protein (e.g., 1-5 mM).

-

Spectrum Acquisition (Complex): Acquire a 2D 1H-15N HSQC spectrum for each protein-fragment mixture.

-

Data Analysis: Overlay the reference spectrum with each complex spectrum. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate fragment binding at or near those residues.

Caption: Workflow for NMR-based chemical shift perturbation screening.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

-

Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20).

-

Fragment Injection: Prepare fragment solutions in the running buffer at various concentrations (e.g., 1 µM to 1 mM). Inject the fragment solutions over the sensor chip surface.

-

Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each fragment concentration.

-

Data Analysis: Analyze the sensorgrams to determine binding affinity (KD), and association (ka) and dissociation (kd) rates. A clear concentration-dependent binding response indicates a hit.

Hit Validation and Structural Characterization

This technique provides high-resolution structural information on how a fragment binds to the target protein, which is crucial for structure-based drug design.[10][11]

-

Protein Crystallization: Screen for conditions that yield well-diffracting crystals of the target protein.

-

Co-crystallization or Soaking:

-

Co-crystallization: Add the fragment hit (at a concentration of 1-10 mM) to the protein solution before setting up crystallization trials.

-

Soaking: Transfer existing protein crystals into a solution containing the fragment hit for a defined period (minutes to hours).

-

-

X-ray Diffraction: Mount the crystal and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the precise binding mode and orientation of the fragment in the protein's binding site.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the next step is to improve its potency and drug-like properties.

Caption: Common strategies for evolving a fragment hit into a lead compound.

-

Fragment Growing: Use the structural information from co-crystallography to add chemical moieties to the fragment, extending it into adjacent pockets of the binding site to form new, favorable interactions.[4]

-

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a suitable chemical linker to create a single, more potent molecule.[4]

-

Fragment Merging: When multiple fragments bind in an overlapping fashion, their key binding features can be combined into a novel, single scaffold.[12]

Conclusion

This compound and its derivatives represent a valuable chemical starting point for fragment-based drug discovery campaigns, especially against enzyme targets like proteases. By systematically deconstructing this peptide into a fragment library and employing sensitive biophysical screening techniques, researchers can identify initial hits. Subsequent structural characterization and iterative medicinal chemistry, guided by the principles of fragment growing, linking, and merging, can transform these low-affinity fragments into potent and highly selective lead compounds.

References

- 1. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 4. biosolveit.de [biosolveit.de]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 11. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis for Purity Assessment of Z-Gly-Gly-Phe-OH

Introduction

Z-Gly-Gly-Phe-OH is a protected tripeptide intermediate crucial in the synthesis of more complex peptides for pharmaceutical and research applications. Ensuring the purity of this intermediate is critical for the successful synthesis of the final product and for avoiding the introduction of impurities that may be difficult to remove later. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of peptides.[][2] This method separates the target peptide from its impurities based on differences in their hydrophobicity.[] This application note provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.

Principle of the Method

The method employs a reversed-phase C18 column where the non-polar stationary phase retains the peptide and its impurities. A gradient elution with an increasing concentration of an organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid) is used to elute the components. The hydrophobic Z- (benzyloxycarbonyl) and Phe (phenylalanine) groups contribute significantly to the retention of this compound on the column. Impurities that are more polar will elute earlier, while those that are more hydrophobic will elute later than the main peptide. The peptide bonds absorb strongly in the low UV range, allowing for sensitive detection at 215 nm.[3] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities

During the synthesis of this compound, several related impurities may be formed, including:

-

Deletion Sequences: Dipeptides such as Z-Gly-Gly-OH or Gly-Phe-OH resulting from incomplete coupling steps.

-

Truncated Sequences: Incomplete peptides that may lack one or more amino acid residues.

-

Starting Materials: Unreacted Z-Glycine, Glycine, or Phenylalanine.

-

Deprotection Byproducts: Impurities arising from the premature or incomplete removal of the Z-group.

The separation of these impurities is based on their relative hydrophobicity. For instance, the highly polar amino acid Glycine would elute very early, while the dipeptide Z-Gly-Gly-OH, lacking the hydrophobic phenylalanine residue, would elute earlier than the target tripeptide.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥99.5%)

-

This compound sample for analysis

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (MeOH), HPLC grade, for sample preparation

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A system equipped with a gradient pump, autosampler, and UV/Vis detector. |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 40 | 60 |

| 28.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Sample and Standard Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Mix thoroughly.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample for analysis and prepare as described for the Standard Solution.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to ensure the chromatographic system is suitable for the intended analysis. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.

Formula for Purity Calculation:

Data Presentation

System Suitability Results

The following table summarizes the results from five replicate injections of the this compound reference standard.

Table 3: System Suitability Data (Reference Standard)

| Injection | Retention Time (min) | Peak Area | Tailing Factor (T) | Theoretical Plates (N) |

| 1 | 15.21 | 1854321 | 1.15 | 5540 |

| 2 | 15.22 | 1860123 | 1.14 | 5610 |

| 3 | 15.20 | 1858765 | 1.16 | 5580 |

| 4 | 15.23 | 1855543 | 1.15 | 5595 |

| 5 | 15.21 | 1862110 | 1.14 | 5620 |

| Mean | 15.21 | 1858172 | 1.15 | 5589 |

| RSD (%) | 0.07% | 0.17% | - | - |

The system meets all suitability criteria, allowing for the analysis of the test sample.

Purity Assessment of this compound Sample

A representative chromatogram of a this compound sample is analyzed to determine its purity. The data is presented in Table 4.

Table 4: Chromatographic Data for this compound Purity Assessment

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity (Probable) |

| 1 | 4.52 | 12543 | 0.65 | Z-Gly-Gly-OH |

| 2 | 15.22 | 1898765 | 98.53 | This compound |

| 3 | 17.89 | 15678 | 0.82 | Unknown Impurity |

| Total | - | 1926986 | 100.00 | - |

The calculated purity of the analyzed this compound sample is 98.53% .

Visualizations